![molecular formula C14H11BrN2 B1339342 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 281192-93-6](/img/structure/B1339342.png)

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine

描述

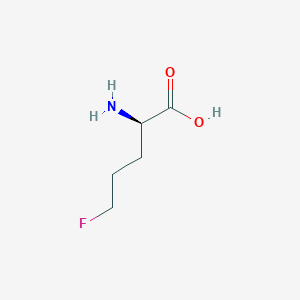

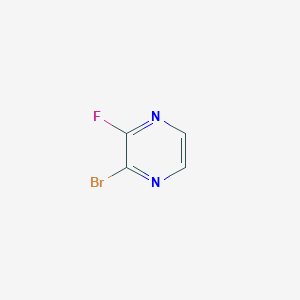

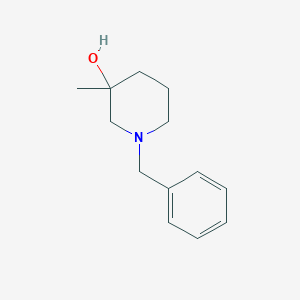

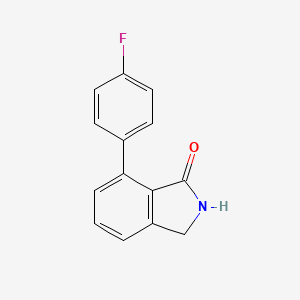

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine is a compound that is not directly mentioned in the provided papers, but its structural motifs and synthetic methods can be inferred from related compounds discussed in the literature. The compound features a pyrrolopyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. This core is substituted with a benzyl group and a bromine atom, which suggests potential reactivity for further functionalization and use in various chemical syntheses.

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds involves various strategies, such as reduction and debenzylation steps as seen in the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride . The key step in this synthesis is the sodium borohydride reduction of a pyrrolopyridinium bromide, followed by debenzylation with hydrogen over palladium on carbon. This method could potentially be adapted for the synthesis of 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in the synthesis of a spiro-pyrrolidine derivative, shows that the pyrrolidine ring can adopt an envelope conformation, and the molecular structure can be stabilized by weak intramolecular interactions . These structural insights can be extrapolated to 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine, suggesting that it may also exhibit conformational features and intramolecular interactions that could influence its reactivity and physical properties.

Chemical Reactions Analysis

Chemical reactions involving pyrrolopyridine derivatives are diverse. For instance, rhodium-catalyzed asymmetric 1,4-addition reactions have been used to obtain derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . Additionally, reactions with electrophiles such as bromine have been explored for the functionalization of condensed pyridine bases . These reactions could potentially be applied to 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine to introduce new functional groups or to modify the existing substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine can be inferred from related compounds. For example, the crystal packing of a spiro-pyrrolidine derivative is stabilized by weak intermolecular interactions , which could also be relevant for the crystalline state of 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine. The presence of a bromine atom in the molecule suggests that it may have significant polarizability and could participate in electrophilic substitution reactions. The benzyl group may also provide steric bulk and influence the overall solubility and reactivity of the compound.

科学研究应用

Gold Catalysis in Synthesis

- Gold Catalysis for Azaindoles Synthesis : This study by Gala et al. (2014) discusses the synthesis of substituted 1-benzyl-1H-pyrrolo[2,3-b]pyridines using gold catalysis, which is significant for constructing complex molecular structures in medicinal chemistry Gala et al., 2014.

Functionalization and Derivatives

- Functionalization for Agrochemicals/Materials : Minakata et al. (1992) investigated the functionalization of 1H-pyrrolo[2,3-b]pyridine, creating compounds with potential use in agrochemicals and functional materials Minakata et al., 1992.

- Efficient Synthesis of Tetrahydro-1H-pyrrolo[2,3-c]pyridine : Nechayev et al. (2013) developed an efficient method for synthesizing N6-substituted analogues of this compound, useful in the development of various pharmaceuticals Nechayev et al., 2013.

Heterocyclic Compounds Synthesis

- Iso-Condensed Heteroaromatic Pyrroles : Sha et al. (1992) explored novel reactions for synthesizing iso-condensed heteroaromatic pyrroles, which have broad applications in pharmaceuticals and materials science Sha et al., 1992.

Anticancer Agent Development

- Pyrrolyl-Pyridine Anticancer Agents : Mallisetty et al. (2023) synthesized pyrrolyl-pyridine compounds with significant anticancer activity, demonstrating the potential of this chemical structure in cancer treatment Mallisetty et al., 2023.

Reaction Mechanisms and Derivatives Synthesis

- Rhodium-Catalyzed Arylboronic Acids Addition : Croix et al. (2015) presented a rhodium-catalyzed asymmetric addition process involving 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, crucial for synthesizing complex organic compounds Croix et al., 2015.

未来方向

属性

IUPAC Name |

1-benzyl-3-bromopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-13-10-17(9-11-5-2-1-3-6-11)14-12(13)7-4-8-16-14/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGECCZZIAJKFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572938 | |

| Record name | 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

281192-93-6 | |

| Record name | 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)